Cas no 946210-24-8 (3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide)

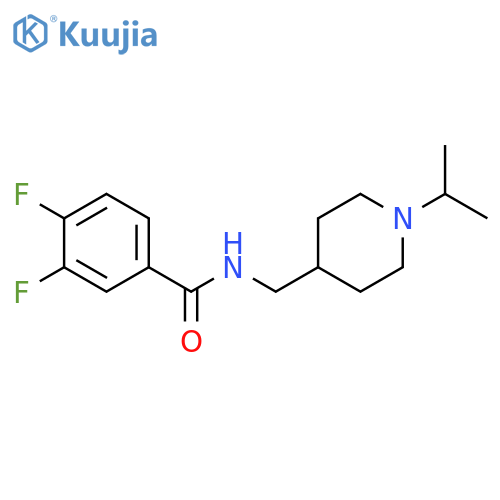

946210-24-8 structure

商品名:3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide

3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 3,4-difluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide

- 3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide

- AKOS024491429

- VU0630793-1

- F5033-0162

- 3,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

- 946210-24-8

- 3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide

-

- インチ: 1S/C16H22F2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)13-3-4-14(17)15(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21)

- InChIKey: CFEBOFLQXMALAU-UHFFFAOYSA-N

- ほほえんだ: C(NCC1CCN(C(C)C)CC1)(=O)C1=CC=C(F)C(F)=C1

計算された属性

- せいみつぶんしりょう: 296.17001965g/mol

- どういたいしつりょう: 296.17001965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 32.3Ų

3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5033-0162-2μmol |

3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide |

946210-24-8 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5033-0162-2mg |

3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide |

946210-24-8 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5033-0162-5μmol |

3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide |

946210-24-8 | 90%+ | 5μl |

$63.0 | 2023-05-22 | |

| Life Chemicals | F5033-0162-4mg |

3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide |

946210-24-8 | 90%+ | 4mg |

$66.0 | 2023-05-22 | |

| Life Chemicals | F5033-0162-1mg |

3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide |

946210-24-8 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5033-0162-3mg |

3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide |

946210-24-8 | 90%+ | 3mg |

$63.0 | 2023-05-22 | |

| Life Chemicals | F5033-0162-5mg |

3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide |

946210-24-8 | 90%+ | 5mg |

$69.0 | 2023-05-22 |

3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide 関連文献

-

2. Water

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

946210-24-8 (3,4-difluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量